![molecular formula C9H18F5N3O B3183001 Hexamethylguanidinium pentafluoroethanolate CAS No. 479024-70-9](/img/structure/B3183001.png)
Hexamethylguanidinium pentafluoroethanolate
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
Hexamethylguanidinium pentafluoroethanolate has been utilized in synthesizing hexaalkylguanidinium perfluoroalkoxides, which are precursors for stable compounds. The process involves treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media. This method enables the introduction of the lipophilic and electronegative C2F5O group to primary and secondary alkyl triflates, leading to the production of fluorinated ethers. The molecular structures of these compounds have been extensively studied, revealing significant details about their composition and bonding (Kolomeitsev et al., 2002).
Crystal Structure Analysis
The crystal structure of hexamethylguanidinium hexafluorosilicate hexahydrate was determined after isolation from aqueous [C(NMe2)3]F. This research contributed to understanding the geometry of the free hexamethylguanidinium cation and its observed propeller-shaped arrangement, which is not caused by solid state effects but is its true minimum energy structure (Zhang et al., 1999).
Applications in Kinetic Hydrate Inhibition
Hexaalkylguanidinium salts, including hexamethylguanidinium derivatives, have shown promise in inhibiting the growth of tetrahydrofuran (THF) hydrate crystals. These compounds are synthesized either from urea or via alkylation reactions. Their efficacy in kinetic hydrate inhibition, particularly in synergy with kinetic hydrate inhibitor polymers like poly(N-vinylcaprolactam), presents significant potential in various industrial applications (Kelland et al., 2013).
Fuel Cell Applications
Research on perfluorosulfonic acids, like Nafion, has led to the development of pentamethylguanidinium functionalized, perfluorinated hydroxide conducting ionomers for alkaline membrane fuel cells. These ionomers show improved alkaline stability and enhanced charge delocalization due to resonance structures, which is pivotal for fuel cell technology (Kim et al., 2013).
Safety And Hazards
Future Directions
Hexamethylguanidinium pentafluoroethanolate and similar compounds are increasingly promising for application in devices such as lithium or sodium metal batteries as they can support high ionic conductivity, with good electrochemical and thermal stability . The findings introduce a range of new materials to the solid-state electrolyte arena, while the insights into the physico-chemical relationships in these materials will be of importance for the future development and understanding of other ionic electrolytes .
properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,2-pentafluoroethanolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.C2F5O/c1-8(2)7(9(3)4)10(5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGEFCWEXQCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylguanidinium pentafluoroethanolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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